Boc-D-ala-onp

描述

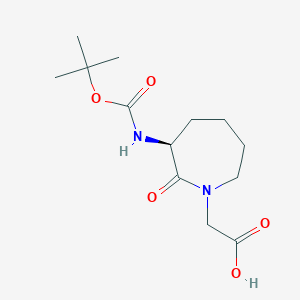

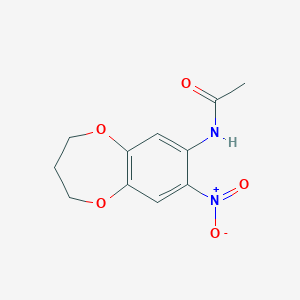

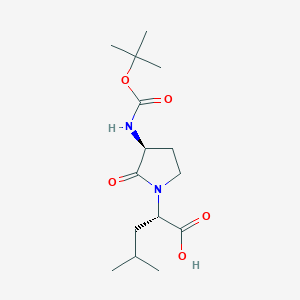

Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester, is a compound with the empirical formula C14H18N2O6 . It is used in peptide synthesis .

Synthesis Analysis

Boc-D-ala-onp is synthesized with an N-terminal 166 amino acid pro region which is absolutely required for folding of the protease . It is used in Boc solid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-D-ala-onp consists of 14 Carbon atoms, 18 Hydrogen atoms, 2 Nitrogen atoms, and 6 Oxygen atoms . The molecular weight is 310.30 g/mol .

Physical And Chemical Properties Analysis

Boc-D-ala-onp has a molecular weight of 310.30 g/mol . It has a melting point of 78 °C . The compound is stored at a temperature of 2-8°C .

科学研究应用

Peptide Synthesis

Boc-D-ala-onp: is widely used in the field of peptide synthesis, particularly in Boc solid-phase peptide synthesis . This method involves the stepwise construction of a peptide chain through successive reactions where amino acid units are added to a growing peptide. Boc-D-ala-onp acts as a precursor in the synthesis of peptides, where the Boc group protects the amino functionality during the coupling of amino acids.

Biochemistry Research

In biochemistry, Boc-D-ala-onp serves as a crucial reagent for studying enzyme kinetics and mechanisms . It is used to investigate the activity of various enzymes, including proteases that play a significant role in protein metabolism. The compound’s ability to release nitrophenol upon enzymatic action makes it a valuable tool for monitoring enzyme-catalyzed reactions.

Pharmaceutical Development

Boc-D-ala-onp is instrumental in the development of pharmaceuticals, especially in the design of prodrugs and drug candidates . Its role in the synthesis of peptide-based drugs is critical, as it allows for the introduction of specific amino acid sequences that can enhance the drug’s efficacy or stability.

Chemical Synthesis

In chemical synthesis, Boc-D-ala-onp is utilized for its protective group properties. The Boc group is a common protecting group for amines, which can be selectively removed under mild acidic conditions without affecting other sensitive functional groups in the molecule . This selective deprotection is essential for the synthesis of complex organic compounds.

Material Science

Boc-D-ala-onp finds applications in material science, particularly in the synthesis of novel polymeric materials . The introduction of amino acid esters into polymers can impart unique physical and chemical properties, such as biodegradability or enhanced mechanical strength.

Analytical Chemistry

In analytical chemistry, Boc-D-ala-onp is used as a standard or reference compound in chromatographic analysis . Its well-defined properties allow for the calibration of analytical instruments and the validation of analytical methods, particularly in high-performance liquid chromatography (HPLC).

Environmental Science

Although not as common, Boc-D-ala-onp may also have potential applications in environmental science. Its role could involve the study of biodegradation processes or as a tracer in environmental analytical methods to detect enzymatic activities that contribute to the breakdown of organic pollutants .

安全和危害

作用机制

Target of Action

Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester , is primarily used in peptide synthesis . .

Mode of Action

It is generally used in the synthesis of peptides, where it likely interacts with other amino acids to form peptide bonds .

Biochemical Pathways

As a compound used in peptide synthesis, it may be involved in the formation of various peptides, which could then participate in numerous biochemical pathways .

Pharmacokinetics

As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .

Result of Action

As a compound used in peptide synthesis, its primary result of action would likely be the formation of peptide bonds, leading to the creation of specific peptides .

Action Environment

Like many compounds used in peptide synthesis, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-ala-onp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)